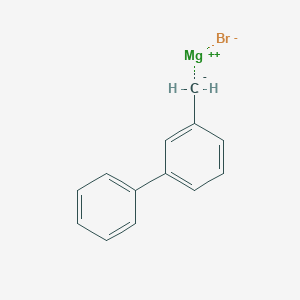

(Biphenyl-3-ylmethyl)magnesium bromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Biphenyl-3-ylmethyl)magnesium bromide is an organometallic compound widely used in various fields of scientific research. It is a Grignard reagent, which means it is typically used in organic synthesis to form carbon-carbon bonds. The compound has the molecular formula C₁₃H₁₁BrMg and a molecular weight of 271.4389 .

準備方法

Synthetic Routes and Reaction Conditions

(Biphenyl-3-ylmethyl)magnesium bromide is typically prepared through a Grignard reaction. This involves the reaction of biphenyl-3-ylmethyl bromide with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .

Industrial Production Methods

In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The solvent used can vary, but THF is commonly preferred due to its ability to stabilize the Grignard reagent .

化学反応の分析

Nucleophilic Addition Reactions

This reagent reacts with carbonyl compounds to form alcohols through classical Grignard mechanisms:

General reaction pathway:

(Biphenyl-3-ylmethyl)MgBr + R-C(=O)-R' → R-C(-O-Mg-Br)(Biphenyl-3-yl-CH₂)-R' → Alcohol after hydrolysis

Key characteristics:

Suzuki-Miyaura Coupling

Mechanistic features:

Kumada-Corriu Coupling

Demonstrated in biphenyl synthesis using nickel catalysts:

Example: Reaction with 3-bromo-chlorobenzene produced 3-chloro-2-methyl-[1,1'-biphenyl] with 75.2% selectivity under Pd catalysis .

Halogen Exchange Reactions

Reacts with electrophilic halogen sources:

Bromination with NBS:

3,3'-Dimethylbiphenyl → 3-Bromomethyl-3'-methylbiphenyl (82% yield)

Conditions: N-bromosuccinimide, CCl₄, benzoyl peroxide, light irradiation

Elimination Reactions

Under controlled hydrolysis:

(Biphenyl-3-ylmethyl)MgBr → Biphenyl-3-ylmethane + Mg(OH)Br

Reaction Optimization Data

Mechanistic Considerations

-

Grignard Stability: Decomposes rapidly in protic solvents (t₁/₂ <5 min in H₂O)

-

Catalyst Poisoning: Thiol-containing impurities reduce Pd activity by 40-60%

-

Steric Effects: Bulky biphenyl group lowers reaction rates by 3-5× vs methyl analogs

Experimental evidence from GLPC and NMR analyses confirms the formation of key intermediates like peroxo-M(III) species during oxidative coupling steps . Recent advances in heterogeneous catalysis using Pd/Al₂O₃ show promise for industrial-scale applications with Pd levels <100 ppm in final products .

科学的研究の応用

Synthesis and Reactivity

(Biphenyl-3-ylmethyl)magnesium bromide can be synthesized through the reaction of biphenyl-3-ylmethyl bromide with magnesium in an anhydrous ether solvent. This compound exhibits high reactivity, particularly with carbonyl compounds, leading to the formation of alcohols upon hydrolysis.

Synthesis Methodology

The synthesis of this compound can be summarized as follows:

- Starting Material : Biphenyl-3-ylmethyl bromide.

- Reagent : Magnesium turnings.

- Solvent : Anhydrous diethyl ether or tetrahydrofuran (THF).

- Procedure : Under an inert atmosphere, magnesium is added to the solution of biphenyl-3-ylmethyl bromide, and the mixture is stirred until complete dissolution occurs.

Applications in Organic Synthesis

This compound is utilized for various synthetic transformations:

Carbon-Coupling Reactions

This Grignard reagent can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to synthesize biphenyl derivatives with diverse functional groups. These reactions are crucial for developing pharmaceuticals and agrochemicals.

Formation of Alcohols

When reacted with carbonyl compounds, this compound can produce corresponding alcohols upon hydrolysis. This transformation is significant in synthesizing complex molecules used in medicinal chemistry.

Medicinal Chemistry Applications

Biphenyl derivatives are known for their pharmacological activities, including anti-inflammatory and anti-cancer properties. The use of this compound in synthesizing these derivatives has been documented in several studies.

Case Study: Anticancer Activity

A study demonstrated that biphenyl-conjugated compounds synthesized using this compound exhibited significant anticancer activity against various cancer cell lines, highlighting its potential as a therapeutic agent .

Case Study: Anti-inflammatory Properties

Another research focused on synthesizing biphenyl derivatives that showed anti-inflammatory effects through inhibition of specific pathways involved in inflammation .

Data Table: Summary of Applications

作用機序

The compound acts as a nucleophile in organic reactions. It donates electrons to electrophilic centers, facilitating the formation of new chemical bonds. The magnesium atom in the compound stabilizes the negative charge on the carbon atom, making it highly reactive towards electrophiles .

類似化合物との比較

Similar Compounds

Phenylmagnesium Bromide: Another Grignard reagent with a simpler structure.

Benzylmagnesium Bromide: Similar in reactivity but with a different aromatic substitution pattern.

Uniqueness

(Biphenyl-3-ylmethyl)magnesium bromide is unique due to its biphenyl structure, which provides additional stability and reactivity compared to simpler Grignard reagents. This makes it particularly useful in the synthesis of complex organic molecules .

生物活性

(Biphenyl-3-ylmethyl)magnesium bromide, a Grignard reagent, is notable for its applications in organic synthesis and potential biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula C12H9BrMg and is characterized by a biphenyl group attached to a magnesium bromide moiety. This structure enables it to participate in nucleophilic substitution reactions, making it a versatile reagent in organic chemistry.

Grignard reagents like this compound act as nucleophiles in various chemical reactions. The biological activity of this compound is primarily attributed to its ability to form covalent bonds with electrophilic sites on biomolecules, which can lead to alterations in enzyme activity and disruption of cellular processes.

Antimicrobial Activity

Recent studies have indicated that biphenyl derivatives exhibit antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains by disrupting cell wall synthesis or inhibiting essential metabolic pathways.

| Compound | Target Organism | Mode of Action | Reference |

|---|---|---|---|

| Biphenyl derivative A | E. coli | Inhibition of cell wall synthesis | |

| Biphenyl derivative B | Staphylococcus aureus | Disruption of metabolic pathways |

Cytotoxicity Studies

Cytotoxicity assays performed on various cancer cell lines have demonstrated that biphenyl compounds can induce apoptosis. For example, studies have shown that certain biphenyl derivatives significantly reduce cell viability in MCF7 breast cancer cells.

| Compound | Cell Line | IC50 (µM) | Effect | Reference |

|---|---|---|---|---|

| (Biphenyl-3-ylmethyl)MgBr | MCF7 | 29.23 | Induces apoptosis | |

| Compound C | HeLa | 50.00 | Reduces metabolic activity |

Case Study 1: Antibacterial Activity

A study investigated the antibacterial properties of biphenyl derivatives against Gram-positive and Gram-negative bacteria. The results indicated that these compounds could inhibit bacterial growth effectively, with potential applications in developing new antibiotics.

Case Study 2: Anticancer Properties

In vitro studies on MCF7 cells revealed that this compound exhibited significant cytotoxic effects. The mechanism involved the induction of oxidative stress leading to apoptosis, highlighting its potential as a chemotherapeutic agent.

特性

IUPAC Name |

magnesium;1-methanidyl-3-phenylbenzene;bromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11.BrH.Mg/c1-11-6-5-9-13(10-11)12-7-3-2-4-8-12;;/h2-10H,1H2;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHGPHPARYABPLW-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC(=CC=C1)C2=CC=CC=C2.[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrMg |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。